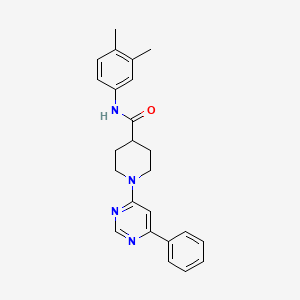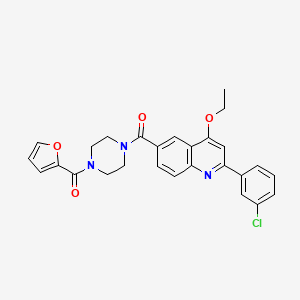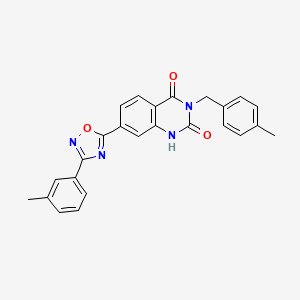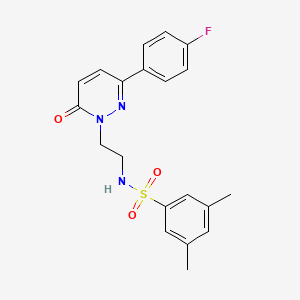![molecular formula C19H17N3O2 B11269510 5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11269510.png)
5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of phenyl, pyrrolidine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(pyrrolidine-1-carbonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phenyl isocyanate under reflux conditions to yield the target oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
5-フェニル-3-[3-(ピロリジン-1-カルボニル)フェニル]-1,2,4-オキサジアゾールの作用機序は、特定の分子標的との相互作用を伴います。酵素または受容体に結合し、その活性を変化させることができます。オキサジアゾール環は、水素結合とπ-π相互作用に関与することが知られており、結合親和性と特異性を高めることができます。
6. 類似の化合物との比較
類似の化合物
- 3-(ピロリジン-1-カルボニル)フェニルボロン酸
- (3-ニトロ-5-(ピロリジン-1-カルボニル)フェニル)ボロン酸
- 3-{[4-(ピロリジン-1-カルボニル)フェニル]カルバモイル}ビシクロ[2.2.2]オクタン-2-カルボン酸
独自性
5-フェニル-3-[3-(ピロリジン-1-カルボニル)フェニル]-1,2,4-オキサジアゾールは、3つの異なる環の組み合わせにより、医薬品設計のための汎用性の高い足場を提供するため、ユニークです。さまざまな化学反応を起こす能力と、潜在的な生物学的活性により、医薬品化学において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-(pyrrolidine-1-carbonyl)phenylboronic acid
- (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
- 3-{[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole is unique due to its combination of three distinct rings, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-11-4-5-12-22)16-10-6-9-15(13-16)17-20-18(24-21-17)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2 |
InChIキー |
JZVOXYHHZXLSOJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione](/img/structure/B11269440.png)

![ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate](/img/structure/B11269446.png)
![N-(2-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11269451.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11269459.png)
![N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B11269462.png)
![1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11269463.png)
![3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11269468.png)
![Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269472.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11269493.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269506.png)
